

An In-Depth Toxicological Profile of 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Phenoxy-2-propanol*

Cat. No.: *B10762839*

[Get Quote](#)

An Essential Guide for Researchers and Drug Development Professionals

Foreword

1-Phenoxy-2-propanol (CAS No. 770-35-4), a propylene glycol ether, is a versatile industrial chemical with widespread applications as a solvent, preservative, and coalescing agent in various formulations, including cosmetics, pharmaceuticals, and coatings.^{[1][2]} Its utility necessitates a thorough understanding of its toxicological profile to ensure its safe handling and use. This technical guide provides a comprehensive overview of the current toxicological data on **1-phenoxy-2-propanol**, drawing from a range of studies and regulatory assessments. It is designed to be a critical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its potential hazards and the experimental methodologies used for their evaluation.

Section 1: Toxicokinetics - Absorption, Distribution, Metabolism, and Excretion

Understanding the journey of **1-phenoxy-2-propanol** through the body is fundamental to interpreting its toxicological effects.

Absorption and Distribution

1-Phenoxy-2-propanol is readily absorbed following oral, dermal, and inhalation exposure. Following absorption, it is distributed throughout the body.^[1]

Metabolism

The metabolism of **1-phenoxy-2-propanol** is a critical detoxification pathway. The primary metabolic routes involve:

- O-dealkylation: Cleavage of the ether linkage to yield phenol and propylene glycol. Phenol is then conjugated with sulfate or glutathione for excretion.[3]
- Direct Conjugation: The parent compound can be directly conjugated with glucuronic acid or sulfate.[3]
- Ring Hydroxylation: The aromatic ring can be hydroxylated, followed by sulfate conjugation. [3]

The major metabolites are conjugates of the parent compound, as well as conjugates of phenol and propylene glycol.[1]

Excretion

The metabolites of **1-phenoxy-2-propanol** are primarily excreted in the urine, with a smaller fraction eliminated in the feces.[1]

Section 2: Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

Route	Species	Test Guideline	Value	Observation
Oral	Rat	OECD 401	LD50 > 2000 mg/kg bw	Low acute oral toxicity.[4]
Dermal	Rabbit	-	LD50 > 2000 mg/kg bw	Low acute dermal toxicity.[4]
Inhalation	Rat	-	LC50 > 5.4 mg/L (4-hour exposure)	Low acute inhalation toxicity.[4]

Table 1: Summary of Acute Toxicity Data for **1-Phenoxy-2-propanol**

Experimental Protocol: Acute Oral Toxicity (Limit Test - OECD 401)

This protocol is a stepwise procedure to determine the acute oral toxicity of a substance.

- Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
- Dosage: A single dose of 2000 mg/kg body weight is administered by gavage.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Section 3: Irritation and Sensitization

These studies evaluate the potential of a substance to cause local effects on the skin and eyes, as well as to elicit an allergic response.

Endpoint	Species	Test Guideline	Result
Skin Irritation	Rabbit	OECD 404	Not irritating. [4]
Eye Irritation	Rabbit	OECD 405	Irritating. [4]
Skin Sensitization	Guinea Pig	OECD 406	Not a sensitizer. [4]

Table 2: Summary of Irritation and Sensitization Data for **1-Phenoxy-2-propanol**

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

This protocol assesses the potential of a substance to cause eye irritation or damage.

- Animal Selection: A single, healthy adult albino rabbit is used initially.

- Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The degree of corneal opacity, iritis, and conjunctival redness and chemosis are scored.
- Confirmation: If an irritant effect is observed, the test is terminated. If the initial test is negative, the response is confirmed in up to two additional animals.

Section 4: Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the adverse effects of a substance following prolonged and repeated exposure.

In a 28-day oral repeated dose toxicity study in rats, no adverse treatment-related changes were observed at dose levels of 30, 75, and 150 mg/kg bw/day. The No Observed Adverse Effect Level (NOAEL) was determined to be 150 mg/kg bw/day.[\[1\]](#)

There is a lack of publicly available data from 90-day subchronic or chronic oral toxicity studies for **1-phenoxy-2-propanol**.

Section 5: Genotoxicity

Genotoxicity assays are conducted to determine if a substance can cause damage to genetic material.

Assay Type	Test System	Test Guideline	Result
In vitro Chromosomal Aberration	Hamster Ovary Cells	OECD 473	Negative
In vivo Mammalian Erythrocyte Micronucleus Test	Mouse Bone Marrow	OECD 474	Negative

Table 3: Summary of Genotoxicity Data for **1-Phenoxy-2-propanol**

Experimental Protocol: Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test assesses the potential of a substance to induce chromosomal damage.

- Animal Selection: Typically, mice of both sexes are used.
- Administration: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels.
- Sample Collection: Bone marrow is collected at appropriate times after treatment.
- Analysis: Polychromatic erythrocytes are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes. An increase in the frequency of micronucleated polychromatic erythrocytes indicates genotoxic potential.

Section 6: Carcinogenicity

Long-term carcinogenicity studies are essential for evaluating the potential of a substance to cause cancer. While the International Agency for Research on Cancer (IARC) has not classified **1-phenoxy-2-propanol** as a carcinogen, comprehensive long-term carcinogenicity bioassays in rodents have not been identified in the public domain.^[5]

Section 7: Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

In a developmental toxicity study in Himalayan rabbits, the No Observed Adverse Effect Level (NOAEL) for developmental toxicity was 180 mg/kg/day, and the Lowest Observed Adverse Effect Level (LOAEL) was 540 mg/kg/day, based on effects observed at maternally toxic doses. ^{[4][6]} For maternal toxicity, the LOAEL was 540 mg/kg/day, based on weight loss and apathy.^[4] ^[6] In Wistar rats, the NOAEL for maternal toxicity was reported as 40 mg/kg/day, and the NOAEL for developmental toxicity was 160 mg/kg/day.^[6]

Section 8: Neurotoxicity and Immunotoxicity

Neurotoxicity

There is currently a lack of specific data on the neurotoxic potential of **1-phenoxy-2-propanol**. Standardized developmental neurotoxicity studies, such as those outlined in OECD Guideline 426, would be necessary to fully assess this endpoint.

Immunotoxicity

No dedicated immunotoxicity studies on **1-phenoxy-2-propanol** have been identified. While studies on structurally related compounds may provide some insights, direct testing is required for a definitive assessment of its immunotoxic potential.

Section 9: Mechanistic Insights

The primary mechanism of action for **1-phenoxy-2-propanol**'s preservative efficacy is through the disruption of microbial cell membranes.^[7] Its lipophilic nature allows it to integrate into the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.^[7] It may also interfere with essential enzymatic processes within the microbial cell.^[7]

The mechanisms underlying its other observed toxicological effects, such as eye irritation and developmental toxicity at high doses, are not as well-defined and warrant further investigation.

Section 10: Conclusion and Future Directions

1-Phenoxy-2-propanol exhibits a low order of acute toxicity via oral, dermal, and inhalation routes. It is not a skin irritant or a skin sensitizer, but it is classified as an eye irritant.

Genotoxicity assays have been negative. Developmental toxicity has been observed, but only at doses that also cause maternal toxicity.

Significant data gaps remain, particularly concerning its potential for chronic toxicity, carcinogenicity, neurotoxicity, and immunotoxicity. To provide a more complete and robust safety assessment, further studies in these areas, following internationally recognized guidelines, are warranted. A deeper understanding of the mechanisms underlying its observed toxicities would also be beneficial for refining risk assessments and ensuring its continued safe use in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 3. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Phenoxy-2-propanol | 770-35-4 [chemicalbook.com]
- 5. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [An In-Depth Toxicological Profile of 1-Phenoxy-2-propanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762839#toxicological-profile-of-1-phenoxy-2-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com